Regioisomeric Specificity: 6-Bromo-2-methyl-1H-indole-3-carboxylic acid Versus 5-Bromo-2-methyl-1H-indole-3-carboxylic acid
The target compound (6-bromo-2-methyl-1H-indole-3-carboxylic acid, CAS 1260383-60-5) differs from its 5-bromo regioisomer (5-bromo-2-methyl-1H-indole-3-carboxylic acid, CAS 1082572-35-7) by bromine atom placement on the benzenoid ring of the indole core. Patent literature on 6-substituted indole-3-carboxylic acid amides specifically claims the 6-position substitution for S1P receptor antagonist activity [1]. The 5-bromo analog, while sharing the identical molecular formula (C₁₀H₈BrNO₂, MW 254.08) and isomeric mass, would produce a different electronic distribution pattern across the indole ring due to the distinct resonance and inductive effects of bromine at the 5- versus 6-position .
| Evidence Dimension | Positional bromine substitution regiochemistry |
|---|---|
| Target Compound Data | Bromine at 6-position; 2-methyl; 3-carboxylic acid |
| Comparator Or Baseline | 5-Bromo-2-methyl-1H-indole-3-carboxylic acid (CAS 1082572-35-7); Bromine at 5-position; 2-methyl; 3-carboxylic acid |
| Quantified Difference | No direct comparative bioactivity data available; differentiation established by patent claim scope limited to 6-substituted indole-3-carboxylic acid amides [1] |
| Conditions | Patent-specified structure-activity relationship; no quantitative IC₅₀ comparator data located in primary literature for either compound |
Why This Matters
Procurement of the incorrect regioisomer (5-bromo instead of 6-bromo) invalidates any medicinal chemistry campaign designed around the 6-substituted indole pharmacophore claimed in S1P receptor patents [1].
- [1] Sinha, S. C., et al. US Patent US8524917B2. 6-Substituted indole-3-carboxylic acid amide compounds having sphingosine-1-phosphate (S1P) receptor antagonist biological activity. Allergan, Inc. September 3, 2013. View Source
